molecular formula C21H27NO10 B13769130 [(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate CAS No. 7772-76-1

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate

Cat. No.: B13769130
CAS No.: 7772-76-1
M. Wt: 453.4 g/mol
InChI Key: IREJBJSFPQKDNH-WAPOTWQKSA-N
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Description

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetoxy, methoxy, and phenylmethoxycarbonylamino groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursor molecules. The process often includes protection and deprotection steps to ensure the selective modification of specific functional groups. Common reagents used in the synthesis include acetic anhydride, methanol, and phenylmethoxycarbonyl chloride. The reaction conditions usually involve controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate can be compared with other similar compounds, such as:

Properties

CAS No.

7772-76-1

Molecular Formula

C21H27NO10

Molecular Weight

453.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H27NO10/c1-12(23)28-11-16-18(30-13(2)24)19(31-14(3)25)17(20(27-4)32-16)22-21(26)29-10-15-8-6-5-7-9-15/h5-9,16-20H,10-11H2,1-4H3,(H,22,26)/t16-,17-,18-,19-,20+/m1/s1

InChI Key

IREJBJSFPQKDNH-WAPOTWQKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)NC(=O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C

Origin of Product

United States

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